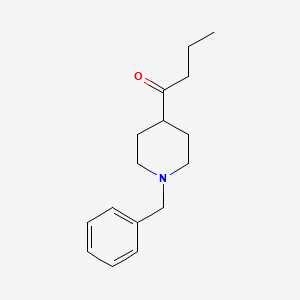

1-(1-Benzylpiperidin-4-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-2-6-16(18)15-9-11-17(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITVAFLFWVCWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 1 Benzylpiperidin 4 Yl Butan 1 One and Its Key Intermediates

Strategies for Constructing the Piperidine (B6355638) Core

The formation of the central piperidine heterocycle is a critical step. Two prominent strategies for assembling this six-membered ring are reductive amination and pathways involving Dieckmann condensation.

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly effective for synthesizing cyclic amines. nih.govorganic-chemistry.org The construction of the piperidine skeleton can be efficiently achieved through a double reductive amination (DRA) reaction, which involves the cyclization of a suitable dicarbonyl compound with an amine. chim.it This approach is a cornerstone for accessing the piperidine framework, often beginning with sugar-derived dicarbonyl substrates to ensure the desired stereochemistry of hydroxyl groups in more complex analogs. chim.it

Once the core is formed, 1-benzyl-4-piperidone serves as a key intermediate for further modifications. figshare.com For instance, a tandem reductive amination-lactamization has been successfully carried out starting with 1-benzyl-4-piperidone and γ- or δ-amino esters, using sodium triacetoxyborohydride (B8407120) as the reducing agent. figshare.com This highlights the utility of the pre-formed 1-benzylpiperidin-4-one as a versatile building block in more complex syntheses. figshare.comresearchgate.net

Table 1: Reductive Amination Strategies for Piperidine Synthesis

| Strategy | Description | Key Reagents | Ref. |

|---|---|---|---|

| Double Reductive Amination | Cyclization of a dicarbonyl compound with an amine to form the piperidine ring. | Dicarbonyl substrate, Amine (e.g., NH₄⁺), Reducing agent (e.g., NaBH₃CN) | chim.it |

| Tandem Reductive Amination-Lactamization | Reaction of 1-benzyl-4-piperidone with an amino ester to form a more complex piperidine derivative. | 1-Benzyl-4-piperidone, Amino ester, Sodium triacetoxyborohydride | figshare.com |

A classic and robust method for synthesizing 4-piperidones is the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester is followed by hydrolysis and decarboxylation to yield the target ketone. dtic.milchemicalbook.com The synthesis of the key intermediate, 1-benzyl-4-piperidone, often starts with benzylamine (B48309) and methyl acrylate. chemicalbook.com These reagents undergo a 1,4-addition reaction to form N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

This resulting diester is then subjected to Dieckmann condensation using a strong base, such as metallic sodium in toluene, to induce intramolecular cyclization. chemicalbook.com The subsequent hydrolysis and decarboxylation of the resulting β-keto ester furnishes 1-benzyl-4-piperidone in good yields. dtic.milchemicalbook.com This pathway provides a direct route to the N-benzylated piperidone core, which is essential for the final steps of the synthesis. core.ac.uk

Installation of the Benzyl (B1604629) Moiety

The benzyl group serves as a common protecting group for the piperidine nitrogen and is a key structural feature of the target compound.

The most straightforward method for introducing the benzyl group is the direct N-alkylation of a pre-existing piperidine ring. researchgate.net This nucleophilic substitution reaction is typically performed by treating 4-piperidone (B1582916) monohydrate hydrochloride with a benzylating agent, such as benzyl bromide or benzyl chloride. chemicalbook.comechemi.com

The reaction is carried out in the presence of a base, like anhydrous potassium carbonate (K₂CO₃), to neutralize the acid formed and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. chemicalbook.comechemi.comresearchgate.net Common solvents for this transformation include dimethylformamide (DMF) or ethanol. chemicalbook.comechemi.com The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the benzylic carbon, displacing the halide and forming the N-benzyl bond. echemi.com

Table 2: Conditions for N-Benzylation of 4-Piperidone

| Benzylating Agent | Base | Solvent | Temperature | Ref. |

|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | DMF | 65 °C | chemicalbook.com |

Formation of the Butanone Side Chain

The final stage in the synthesis of 1-(1-Benzylpiperidin-4-yl)butan-1-one is the attachment of the butanoyl group to the 4-position of the piperidine ring.

The formation of the ketone is typically achieved through the reaction of an organometallic reagent with a suitable electrophile at the 4-position of the 1-benzylpiperidine (B1218667) ring. A common and effective strategy involves the use of a Grignard or organolithium reagent.

A plausible synthetic route starts from 1-benzylpiperidin-4-one, which can be converted to 1-benzylpiperidine-4-carbonitrile (B2688994) via a Strecker-type condensation with an amine and cyanide. researchgate.net This nitrile intermediate is a versatile precursor for ketone synthesis. The reaction of 1-benzylpiperidine-4-carbonitrile with a propyl Grignard reagent, such as propylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine, would yield the desired this compound. This two-step sequence is a standard and reliable method for converting nitriles to ketones.

Alternatively, the 4-position can be functionalized with a carboxylic acid or its derivative. The corresponding acid chloride, prepared from 1-benzylpiperidine-4-carboxylic acid, could then react with an organocadmium or organocuprate reagent derived from propane (B168953) to form the butanone side chain. These methods offer precise control over the ketone formation while minimizing side reactions like the formation of tertiary alcohols.

Carbon-Carbon Bond Forming Reactions at the Piperidine 4-Position

A primary and effective strategy for introducing the butanoyl group at the 4-position of the piperidine ring involves the use of organometallic reagents. The Grignard reaction is a classic and versatile method for this transformation. The synthesis typically begins with the key intermediate 1-benzyl-4-piperidone, which can be converted into a suitable precursor for the C-C bond formation.

One common pathway involves the conversion of 1-benzyl-4-piperidone to 1-benzylpiperidine-4-carbonitrile. This can be achieved through a Strecker-type condensation or by converting the piperidone to a tosylhydrazone followed by reaction with cyanide. The resulting nitrile is a key electrophilic intermediate. The addition of a propyl-organometallic reagent, such as propylmagnesium bromide (a Grignard reagent), to the nitrile group forms an intermediate imine salt. sigmaaldrich.com Subsequent acidic or basic hydrolysis of this imine readily yields the desired ketone, this compound. wikipedia.org

Reaction Scheme: Grignard Reaction with a Nitrile Intermediate

Nitrile Formation: 1-Benzyl-4-piperidone → 1-Benzylpiperidine-4-carbonitrile

Grignard Addition: 1-Benzylpiperidine-4-carbonitrile + CH₃CH₂CH₂MgBr → Intermediate Iminomagnesium salt

Hydrolysis: Intermediate Iminomagnesium salt + H₃O⁺ → this compound

Alternatively, organolithium reagents can be used in a similar fashion. Propyl-lithium, being more reactive than its Grignard counterpart, will also add to the nitrile to form the ketone after hydrolysis. The choice between Grignard and organolithium reagents often depends on substrate compatibility and desired reaction conditions.

Another approach involves reversing the polarity of the reactants. This would entail preparing a nucleophilic piperidine species, such as a 1-benzyl-4-piperidyl Grignard reagent or a 1-benzyl-4-lithiated piperidine. This nucleophilic piperidine could then react with an electrophilic butanoyl source, like butanoyl chloride or butanoic anhydride, to form the target ketone.

Advanced Synthetic Techniques and Reaction Conditions

To improve upon classical synthetic methods, modern techniques focusing on optimization, catalysis, and process technology are employed. These advancements aim to increase reaction yields, enhance product purity, and ensure safer, more scalable processes.

Optimized Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the efficiency of the synthesis of this compound. In the context of the Grignard reaction with 1-benzylpiperidine-4-carbonitrile, several factors can be fine-tuned.

Solvent: The choice of solvent is critical. While diethyl ether is traditional, tetrahydrofuran (B95107) (THF) is often preferred due to its better solvating properties for the Grignard reagent complex. More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, has been shown to be an effective and sometimes superior alternative, potentially reducing side reactions like Wurtz coupling. researchgate.net

Temperature: Grignard reactions are exothermic. Maintaining a low temperature (e.g., 0 °C to -20 °C) during the addition of the Grignard reagent is essential to prevent side reactions, such as the addition of a second Grignard molecule to the intermediate ketone, which would result in a tertiary alcohol impurity.

Reagent Stoichiometry and Addition: Using a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent can ensure complete conversion of the nitrile. However, a large excess should be avoided to minimize impurity formation. Slow, dropwise addition of the reagent helps to control the reaction exotherm and maintain a low concentration of the Grignard reagent, further suppressing side reactions.

The following interactive table summarizes key parameters that are typically optimized for Grignard reactions on piperidine-based substrates.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

| Solvent | Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Improved safety profile, higher boiling point, and potentially better selectivity. researchgate.net |

| Temperature | Room Temperature | 0 °C | Minimizes exothermic runaway and reduces the formation of alcohol byproducts. |

| Reagent Ratio | 2.0 eq. Grignard | 1.2 eq. Grignard | Prevents double addition to form tertiary alcohol and reduces waste. |

| Addition Time | 10 minutes (fast) | 60 minutes (slow) | Allows for better heat dissipation and maintains low reagent concentration. |

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems offer elegant and efficient alternatives to classical stoichiometric reactions. For the synthesis of ketones like this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. nih.govresearchgate.netnih.gov

A contemporary approach could involve the palladium-catalyzed coupling of a 1-benzylpiperidine-4-carboxylic acid derivative with an organometallic reagent. For instance, the carboxylic acid can be converted to an activated ester, such as a 2-pyridyl ester. This substrate can then undergo a Suzuki-type coupling with propylboronic acid or a Negishi-type coupling with a propyl-zinc reagent in the presence of a palladium catalyst. The coordination of the pyridyl nitrogen to the palladium center is key to the efficiency of this type of reaction. organic-chemistry.org This method is valued for its high functional group tolerance and mild reaction conditions. organic-chemistry.org

Common catalytic systems for such transformations are presented in the table below.

| Catalyst Precursor | Ligand | Coupling Type | Typical Application |

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | Suzuki/Stille | Ketone synthesis from acid chlorides or activated esters. organic-chemistry.org |

| Pd₂(dba)₃ | XPhos | Negishi/Suzuki | Coupling of sp³ centers, tolerates a wide range of functional groups. |

| PdCl₂(dppf) | dppf | Suzuki | Robust catalyst for coupling with boronic acids. |

This catalytic approach avoids the use of highly reactive and basic organolithium or Grignard reagents, allowing for the synthesis of complex molecules with sensitive functional groups.

Continuous Flow Reactor Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. mdpi.com The synthesis of functionalized piperidines and their precursors is well-suited to this technology. acs.orgresearchgate.net

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the hydrogenation of a corresponding substituted pyridine (B92270) to form the N-benzylpiperidine core can be performed in a packed-bed reactor using a heterogeneous catalyst (e.g., Pd/C or Pt/C). researchgate.net

Furthermore, highly exothermic and hazardous reactions, such as those involving Grignard reagents, are significantly safer to conduct in a flow reactor. acs.org The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, preventing thermal runaways and minimizing the formation of side products. A flow system would involve pumping streams of the 1-benzylpiperidine-4-carbonitrile and the propylmagnesium bromide solution to a T-mixer, where they combine and react in a temperature-controlled reactor coil before the product stream is collected. acs.orgmdpi.com This method allows for rapid optimization and scaling by simply adjusting flow rates and run times. nih.gov

The table below contrasts batch and flow methodologies for a key synthetic step.

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Reaction Scale | Limited by flask size and heat transfer | Easily scalable by extending run time | Higher throughput and consistent product quality. nih.gov |

| Temperature Control | Difficult; potential for hot spots | Precise and uniform | Enhanced safety and selectivity. mdpi.comacs.org |

| Reaction Time | Hours | Minutes | Increased productivity and faster optimization. acs.org |

| Safety | Risk of runaway with exothermic reactions | Significantly reduced risk | Safer handling of hazardous reagents and intermediates. researchgate.net |

Iii. Chemical Reactivity and Transformational Chemistry of 1 1 Benzylpiperidin 4 Yl Butan 1 One

Functional Group Interconversions of the Butanone Moiety

The carbonyl group of the butanone side chain is a key site for various functional group interconversions, including reductions and derivatizations.

Reductions to Corresponding Alcohols and Amines

The ketone functionality of 1-(1-benzylpiperidin-4-yl)butan-1-one can be readily reduced to the corresponding secondary alcohol, 1-(1-benzylpiperidin-4-yl)butan-1-ol. This transformation is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol provides a mild and effective method for this reduction. More potent reducing agents like lithium aluminum hydride (LiAlH4) can also be employed, though they require anhydrous conditions.

Furthermore, the ketone can be converted into a primary amine, 1-(1-benzylpiperidin-4-yl)butan-1-amine, through reductive amination. This process generally involves the initial formation of an imine or oxime intermediate, followed by reduction. A common method involves the reaction of the ketone with hydroxylamine to form an oxime, which is then reduced to the amine using reagents such as lithium aluminum hydride or catalytic hydrogenation. Alternatively, direct reductive amination can be carried out using a nitrogen source like ammonia or ammonium formate in the presence of a reducing agent.

Table 1: Reduction Reactions of the Butanone Moiety

| Product | Reaction Type | Typical Reagents | Key Considerations |

|---|---|---|---|

| 1-(1-Benzylpiperidin-4-yl)butan-1-ol | Reduction of Ketone | Sodium borohydride (NaBH4) in methanol/ethanol; Lithium aluminum hydride (LiAlH4) in THF/ether | NaBH4 is a milder reagent and can be used in protic solvents. LiAlH4 is more reactive and requires anhydrous conditions. |

| 1-(1-Benzylpiperidin-4-yl)butan-1-amine | Reductive Amination | 1. Hydroxylamine hydrochloride, then LiAlH4 or H2/Pd-C; 2. Ammonium formate, 10% Pd-C in methanol mdma.ch | The two-step process via the oxime is a common route. Direct reductive amination offers a more streamlined approach. |

Derivatization of the Ketone Functionality

The carbonyl group of this compound can undergo a variety of condensation reactions to form a range of derivatives. These reactions are fundamental in expanding the chemical space of this scaffold.

Oxime and Hydrazone Formation: The ketone readily reacts with hydroxylamine to yield the corresponding oxime wikipedia.orgnih.gov. Similarly, condensation with hydrazine or substituted hydrazines, such as phenylhydrazine, affords hydrazone and phenylhydrazone derivatives, respectively researchgate.net. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration khanacademy.org.

Wittig and Related Reactions: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. Horner-Wadsworth-Emmons reagents can also be employed, often providing better stereoselectivity.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or ammonia wikipedia.orgsigmaaldrich.comorganic-chemistry.orgresearchgate.netresearchgate.net. This reaction leads to the formation of a new carbon-carbon double bond and is a versatile method for introducing additional functional groups.

Table 2: Derivatization of the Ketone Functionality

| Derivative Type | Reaction | Typical Reagents |

|---|---|---|

| Oxime | Condensation | Hydroxylamine hydrochloride, base (e.g., pyridine) |

| Hydrazone | Condensation | Hydrazine hydrate, acid catalyst |

| Phenylhydrazone | Condensation | Phenylhydrazine, acid catalyst |

| Alkene | Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) |

| α,β-Unsaturated system | Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), basic catalyst (e.g., piperidine) |

Reactivity of the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is a site of significant reactivity, primarily acting as a nucleophile and a base.

Nucleophilic Substitution Reactions

As a tertiary amine, the piperidine nitrogen in this compound is nucleophilic and can participate in substitution reactions with various electrophiles. For instance, it can be alkylated by reacting with alkyl halides to form quaternary ammonium salts. Similarly, acylation with acyl chlorides or anhydrides can occur, though this is less common for tertiary amines. The N-benzyl group itself is a result of a nucleophilic substitution reaction between piperidine and a benzyl (B1604629) halide chemicalbook.com.

Deprotonation and Subsequent Reactions

While the piperidine nitrogen itself cannot be deprotonated, the protons on the carbon atoms alpha to the nitrogen are acidic and can be removed by a strong base, such as an organolithium reagent like n-butyllithium fiveable.me. This deprotonation generates a carbanion that can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the piperidine ring.

Benzyl Group Modifications and Removal Strategies

The N-benzyl group plays a crucial role in the synthesis and reactivity of this compound, often serving as a protecting group for the piperidine nitrogen.

Modification of the Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For example, nitration, halogenation, or Friedel-Crafts alkylation and acylation can be performed, although the reaction conditions must be carefully chosen to avoid side reactions involving the other functional groups in the molecule. The synthesis of derivatives with substituted benzyl groups is a common strategy in medicinal chemistry to explore structure-activity relationships.

Removal of the Benzyl Group (Debenzylation): The removal of the N-benzyl group is a common transformation, often necessary to introduce different substituents on the piperidine nitrogen or to obtain the free secondary amine. Several methods are available for debenzylation:

Catalytic Hydrogenation: This is a widely used method involving the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas sigmaaldrich.com. The reaction is usually carried out in a protic solvent like ethanol or methanol.

Transfer Hydrogenation: This method offers a convenient alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used in the presence of a palladium catalyst mdma.chresearchgate.netorganic-chemistry.orgresearchgate.net. For example, refluxing with ammonium formate and 10% Pd-C in methanol is an effective method for N-debenzylation mdma.ch.

Table 3: Benzyl Group Removal Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |

| Transfer Hydrogenation | Ammonium formate/Pd-C, Formic acid/Pd-C, Cyclohexene/Pd-C | Experimentally simpler, avoids use of H2 gas | May require higher temperatures, potential for side reactions with certain donors |

Catalytic Debenzylation Techniques

Catalytic debenzylation is a widely employed method for the removal of the N-benzyl group from piperidine rings. This transformation is typically achieved through catalytic hydrogenation or catalytic transfer hydrogenation, both of which offer effective means to cleave the benzylic C-N bond.

Catalytic Transfer Hydrogenation (CTH):

Catalytic transfer hydrogenation (CTH) represents a versatile and experimentally convenient method for the debenzylation of N-benzylamines. erowid.org This technique utilizes a hydrogen donor in the presence of a metal catalyst, avoiding the need for high-pressure hydrogenation equipment. erowid.org Ammonium formate is a commonly used and efficient hydrogen donor for this purpose. erowid.orgerowid.org The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst in a protic solvent like methanol. erowid.org For the debenzylation of a compound like this compound, the substrate would be stirred with Pd/C and an excess of ammonium formate at reflux temperature. erowid.org The reaction progress can be monitored by thin-layer chromatography (TLC). erowid.org This method is generally rapid, with many N-debenzylation reactions reaching completion in under an hour. erowid.org

Catalytic Hydrogenation:

Traditional catalytic hydrogenation using hydrogen gas is also a highly effective method for N-debenzylation. nih.govnacatsoc.org This reaction is typically performed using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. nih.govnacatsoc.org The choice of catalyst can be crucial, and in some cases, palladium hydroxide on carbon (Pearlman's catalyst) is preferred. nih.gov

A significant challenge in the catalytic hydrogenation of N-benzylamines is the potential for catalyst poisoning by the product amine, which can coordinate to the palladium surface and inhibit its activity. nih.gov This can lead to sluggish or incomplete reactions. nih.gov To mitigate this, acidic additives are often employed. The addition of acids like hydrochloric acid or acetic acid can protonate the product amine, forming a salt that has a lower affinity for the palladium surface, thereby preventing catalyst deactivation and facilitating the deprotection. nih.govnih.gov For instance, the debenzylation of N-benzylpiperidines can be significantly accelerated by the addition of acetic acid to the reaction mixture. nih.gov The reaction is typically carried out in a solvent such as ethanol at elevated temperatures and under a hydrogen atmosphere. nih.gov

Interactive Data Table: Catalytic Debenzylation Techniques for N-Benzylpiperidines

| Technique | Catalyst | Hydrogen Source | Solvent | Key Parameters & Remarks |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reaction is typically carried out at reflux temperature. A convenient and rapid method that avoids the use of pressurized hydrogen gas. erowid.org |

| Catalytic Hydrogenation | 20% Pd(OH)₂/C (Pearlman's Catalyst) | Hydrogen Gas (1 atm) | Ethanol | The addition of acetic acid (1.5 equivalents) can significantly improve reaction yield and reduce reaction time by preventing catalyst poisoning by the product amine. The reaction is often run at elevated temperatures (e.g., 60 °C). nih.gov |

| Catalytic Hydrogenation | 10% Pd/C | Hydrogen Gas | Various | Can be less effective than Pd(OH)₂/C for some substrates and may require higher pressures or temperatures. Prone to catalyst deactivation by the amine product. nih.govnih.gov |

Advanced Mechanistic Investigations of Reaction Pathways

The mechanism of catalytic debenzylation of N-benzylamines, including this compound, on palladium surfaces is a complex process involving several elementary steps. While a complete, universally accepted mechanism remains an area of active research, a general framework based on experimental and computational studies has been established.

Adsorption of Reactants: Both the N-benzylpiperidine derivative and the hydrogen source (either H₂ gas or a donor molecule like formate) adsorb onto the active sites of the palladium surface.

Dissociative Chemisorption of Hydrogen: In the case of catalytic hydrogenation, molecular hydrogen dissociates on the palladium surface to form adsorbed hydrogen atoms (hydride species). For catalytic transfer hydrogenation with ammonium formate, the formate species decomposes to release hydrogen.

C-N Bond Cleavage: This is the crucial step of the reaction. It is generally accepted that the cleavage of the C-N bond is facilitated by the interaction of the adsorbed substrate with the palladium surface and the surface hydrides. The precise nature of this step is a subject of ongoing investigation. One proposed pathway involves the oxidative addition of the C-N bond to the palladium surface, followed by reductive elimination. Another possibility is a direct hydrogenolysis mechanism where a surface hydride attacks the benzylic carbon, leading to the cleavage of the C-N bond.

Formation of Products: The resulting piperidine derivative and toluene are formed on the catalyst surface.

Desorption of Products: The final products, 1-(piperidin-4-yl)butan-1-one and toluene, desorb from the palladium surface, regenerating the active sites for the next catalytic cycle.

The kinetics of the hydrogenolysis of benzylamines can be influenced by several factors. Studies on the hydrogenation of benzylamine (B48309) have shown that the reaction can exhibit zero-order kinetics, indicating that the catalyst surface is saturated with the reactant under the reaction conditions. The activation energy for the hydrogenolysis of the C-N bond in benzylamine has been determined to be significantly higher than that for the hydrogenation of the nitrile group in benzonitrile, suggesting that the C-N bond cleavage is the more energy-demanding step. acs.org

The presence of the piperidine ring and the butan-1-one substituent in this compound can influence the adsorption geometry and electronic properties of the molecule on the catalyst surface, which in turn may affect the rate and selectivity of the debenzylation reaction. However, detailed mechanistic studies specifically on this compound are not extensively available in the public domain.

Interactive Data Table: Mechanistic Aspects of N-Debenzylation

| Mechanistic Aspect | Description | Supporting Evidence/Observations |

| Reaction Type | Hydrogenolysis | Cleavage of a single bond (C-N) by the addition of hydrogen. |

| Key Intermediates | Adsorbed substrate, surface hydrides, adsorbed products. | Inferred from surface science studies and kinetic models of related reactions. |

| Rate-Determining Step | C-N bond cleavage | Generally considered to be the most energetically demanding step. The activation energy for benzylamine hydrogenolysis is significantly higher than for related hydrogenation reactions. acs.org |

| Kinetics | Can exhibit zero-order kinetics | Observed in the hydrogenolysis of benzylamine, suggesting catalyst surface saturation. acs.org |

| Influence of Additives | Acidic additives (e.g., acetic acid) can accelerate the reaction. | Protonation of the product amine prevents it from strongly adsorbing to and poisoning the palladium catalyst surface. nih.govnih.gov |

Unraveling the Molecular Architecture: Advanced Spectroscopic and Analytical Techniques for the Elucidation of this compound

The precise structural determination of synthetic compounds is a cornerstone of modern chemical research, ensuring the identity and purity of molecules destined for various scientific applications. For the compound this compound, a comprehensive understanding of its three-dimensional structure is achieved through a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence for its covalent framework and stereochemistry, which is critical for predicting its chemical behavior and potential interactions. This article delves into the sophisticated methodologies employed for the complete structural elucidation of this benzylpiperidine derivative.

IV. Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive characterization of this compound relies on a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy. Each technique offers a unique window into the molecule's atomic and electronic arrangement, and together they provide a complete structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl group, the piperidine ring, and the butanoyl chain. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely resonate as a singlet around δ 3.5 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region, with those adjacent to the nitrogen atom being the most deshielded. The protons of the butanoyl chain would show characteristic multiplets, with the methylene group alpha to the carbonyl group appearing furthest downfield in this chain.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. The carbonyl carbon of the butan-1-one moiety is expected to be the most downfield signal (around δ 210 ppm). The aromatic carbons of the benzyl group would appear in the δ 127-138 ppm range. The carbons of the piperidine ring and the butanoyl chain would be found in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet |

| Benzylic CH₂ | ~3.5 | Singlet |

| Piperidine CH (position 4) | ~2.5 - 2.8 | Multiplet |

| Piperidine CH₂ (positions 2,6) | ~2.8 - 3.0 | Multiplet |

| Piperidine CH₂ (positions 3,5) | ~1.6 - 1.9 | Multiplet |

| CH₂ (alpha to C=O) | ~2.4 | Triplet |

| CH₂ (beta to C=O) | ~1.6 | Sextet |

| CH₃ (gamma to C=O) | ~0.9 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Butanoyl) | ~210 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | ~63 |

| Piperidine C (position 4) | ~45 |

| Piperidine C (positions 2,6) | ~53 |

| Piperidine C (positions 3,5) | ~30 |

| CH₂ (alpha to C=O) | ~40 |

| CH₂ (beta to C=O) | ~18 |

| CH₃ (gamma to C=O) | ~14 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For this compound, COSY would be instrumental in assigning the protons within the piperidine ring and the butanoyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. HMBC would be crucial in connecting the butanoyl chain to the piperidine ring at the C4 position and the benzyl group to the piperidine nitrogen.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₆H₂₃NO), the calculated exact mass would be compared to the experimentally determined mass. A close match between these values (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways would likely include the cleavage of the benzyl group (producing a characteristic ion at m/z 91 for the tropylium (B1234903) cation) and fragmentation of the butanoyl side chain.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations associated with the piperidine ring.

Iv. Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is obtained. For 1-(1-Benzylpiperidin-4-yl)butan-1-one, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

While a specific FTIR spectrum for this compound is not publicly available, the expected characteristic peaks can be inferred from the analysis of closely related structures, such as 1-Benzyl-4-piperidone. The key functional groups and their anticipated vibrational frequencies are:

C=O (Ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum and is indicative of the carbonyl group in the butan-1-one chain.

C-N (Tertiary Amine): The stretching vibration of the tertiary amine in the piperidine (B6355638) ring typically appears in the 1250-1020 cm⁻¹ range.

Aromatic C-H (Benzyl Group): Stretching vibrations for the aromatic C-H bonds of the benzyl (B1604629) group are expected above 3000 cm⁻¹, while out-of-plane bending vibrations give rise to strong bands in the 900-675 cm⁻¹ region, which can indicate the substitution pattern of the benzene (B151609) ring.

Aliphatic C-H (Piperidine and Butyl Chain): Stretching vibrations for the aliphatic C-H bonds are anticipated in the 2975-2850 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1700-1725 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2975-2850 | Stretching |

| C-N (Tertiary Amine) | 1250-1020 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Aromatic C-H Bending | 900-675 | Out-of-plane Bending |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. chemicalbook.com It is a non-destructive technique that requires minimal sample preparation. chemicalbook.com Applications of Raman spectroscopy in the context of this compound would include:

Structural Confirmation: The Raman spectrum provides a unique molecular fingerprint, which can be used for the identification and verification of the compound. chemicalbook.com

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will produce distinct Raman spectra, allowing for the identification and differentiation of various solid-state forms. nih.gov

Process Monitoring: In a manufacturing setting, Raman spectroscopy can be used as a Process Analytical Technology (PAT) tool to monitor reaction kinetics and ensure the consistent production of the desired chemical form. drugbank.com

Key Raman shifts for this compound would be expected for the aromatic ring of the benzyl group and the carbon-carbon backbone.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, reveals key structural features of the 1-benzylpiperidine (B1218667) moiety. nist.gov In the crystal structure of this related molecule, the piperidine ring adopts a chair conformation, which is its most stable arrangement. nist.gov The benzyl group is attached to the nitrogen atom of the piperidine ring. It is highly probable that this compound would exhibit a similar chair conformation for the piperidine ring in its crystalline form.

The crystallographic data would provide crucial insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Table 2: Anticipated Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| Piperidine Conformation | Chair | Indicates the most stable 3D shape of the ring |

| Intermolecular Interactions | Hydrogen bonds, van der Waals | Governs crystal packing and physical properties |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and UPLC Applications

HPLC and UPLC are powerful analytical techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. These methods are widely used for the quantitative determination of active pharmaceutical ingredients and for the detection of impurities.

For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be developed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes.

A typical HPLC method for this compound would involve:

Column: A C18 column is a common choice for the separation of moderately non-polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of impurities with different polarities.

Detection: A UV detector would be suitable for detecting this compound due to the presence of the chromophoric benzyl group. The detection wavelength would be set at the absorbance maximum of the compound.

UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile | Organic modifier |

| Gradient | e.g., 20% B to 80% B over 15 min | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | To control the speed of the mobile phase |

| Detection | UV at ~254 nm | To detect and quantify the compound |

| Injection Volume | 10 µL | Amount of sample introduced into the system |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. mdpi.commdpi.comnih.gov By optimizing the geometry of a molecule, DFT calculations can predict various properties such as bond lengths, bond angles, and dihedral angles. mdpi.combhu.ac.in These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), which define the mathematical functions used to describe the electrons. bhu.ac.innih.gov For similar piperidin-4-one derivatives, DFT has been employed to explore their energetic behavior and stability. nih.gov The outputs of these calculations, including optimized geometry and electronic parameters, are crucial for further computational analyses. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. chemrxiv.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comwuxibiology.com A small HOMO-LUMO gap suggests that a molecule is more reactive. chemrxiv.org FMO analysis helps in understanding charge transfer within a molecule and identifying which parts of the molecule are involved in chemical reactions. researchgate.netnih.gov For various organic compounds, FMO analysis has been used to correlate orbital energies with observed chemical reactivity. wuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.netmdpi.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. bhu.ac.in The map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.in Green represents areas of neutral potential. chemrxiv.org MEP analysis is instrumental in identifying sites for intermolecular interactions, such as hydrogen bonding. bhu.ac.in

Molecular Modeling and Simulation

These techniques simulate the physical movements and interactions of atoms and molecules.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netchemrevlett.com This method is central to structure-based drug design. bioscipublisher.com Studies on related piperidine (B6355638) and piperazine (B1678402) compounds have used molecular docking to investigate their binding modes with biological targets like the sigma-1 receptor or acetylcholinesterase. researchgate.netnih.gov The results of docking studies, often presented as a binding affinity or score, help in identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility of molecules and the stability of ligand-receptor complexes. mdpi.comnih.gov By simulating the motion of atoms over time, MD can reveal how a protein's structure might change upon ligand binding and assess the stability of the interactions predicted by molecular docking. nih.govmdpi.com For instance, MD simulations have been used to understand the conformational changes in receptors and the role of specific amino acid residues in ligand binding for related compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of activity for newly designed molecules and provides insights into the structural features essential for interaction with a biological target.

Atom-based three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal for understanding how the spatial arrangement of atoms in a molecule influences its interaction with a receptor. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. swissadme.ch These techniques involve aligning a series of related molecules, such as analogs of 1-(1-Benzylpiperidin-4-yl)butan-1-one, and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. swissadme.chnih.gov

The process begins by dividing a dataset of molecules with known biological activities into a training set to generate the model and a test set to validate its predictive power. drugbank.com Statistically significant models are then developed, often yielding high correlation coefficients (r²) and cross-validated correlation coefficients (q²), which indicate a robust and predictive model. nih.gov For instance, 3D-QSAR studies on benzylpiperidine derivatives have produced statistically valid models with good predictive capabilities. nih.gov

The results of these analyses are often visualized as 3D contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the benzyl (B1604629) ring could improve binding affinity. swissadme.chnih.gov This visual feedback is invaluable for the rational design of new, more potent, and selective compounds. swissadme.chnih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Related Compounds

| 3D-QSAR Model | Cross-validated q² | Non-cross-validated r² | Key Findings and Contributions |

| CoMFA | 0.74 | 0.86 | Model validated by a combined GA-PLS approach for benzylpiperidine derivatives. nih.gov |

| CoMSIA | 0.81 | 0.92 | Found influence of electron-withdrawing, H-bond donor, and hydrophobic groups on activity. nih.gov |

| Atom-based QSAR | 0.75 | 0.96 | Model for PDK1 inhibitors based on a training set of 65 molecules. swissadme.ch |

| Pharmacophore-based 3D-QSAR | 0.80 | 0.91 | Generated a five-point pharmacophore model for p38-α MAPK inhibitors. drugbank.com |

Structure-Activity Relationship (SAR) studies provide a qualitative understanding of how specific structural features of a molecule contribute to its biological activity. For the 1-benzylpiperidine (B1218667) scaffold, extensive SAR studies have been conducted, primarily focusing on analogs where the butan-1-one group is replaced by an arylacetamide, targeting sigma (σ) receptors. chemicalbook.comresearchgate.net These studies offer valuable insights applicable to this compound.

Key findings from SAR studies on related N-(1-benzylpiperidin-4-yl) derivatives include:

The Benzyl Group: Substitution on the aromatic ring of the benzyl group generally leads to a similar or slightly decreased affinity for sigma-1 (σ₁) receptors. chemicalbook.comphytojournal.com

The Piperidine Core: The N-benzylpiperidine moiety is a crucial pharmacophore for high-affinity binding at various receptors, including sigma receptors. nih.gov The basic nitrogen is considered essential for forming an electrostatic interaction with key receptor residues like Glu172 in the σ₁ receptor. researchgate.net

The Side Chain: The nature of the group attached to the 4-position of the piperidine ring significantly influences both affinity and selectivity. In related N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide ring dramatically alter binding. Halogen substitutions tend to increase affinity for sigma-2 (σ₂) receptors while maintaining σ₁ affinity. researchgate.net Conversely, replacing the phenyl ring with an imidazole (B134444) or pyridyl ring results in a significant loss of σ₁ affinity. chemicalbook.comphytojournal.com Increasing the length of an alkyl linker between the piperidine core and another aromatic system has been shown to increase σ₁ receptor affinity up to a certain point. nih.gov

Table 2: Summary of Structure-Activity Relationships for the 1-Benzylpiperidine Scaffold

| Structural Moiety | Modification | Effect on Sigma Receptor Affinity | Reference |

| Benzyl Ring | Substitution (e.g., halogens) | Similar or slightly decreased σ₁ affinity. | chemicalbook.comphytojournal.com |

| Side Chain (Arylacetamide analog) | Halogen substitution on phenyl ring | Maintained σ₁ affinity, increased σ₂ affinity. | researchgate.net |

| Side Chain (Arylacetamide analog) | Replacement of phenyl with thiophene/naphthyl | No significant effect on σ₁ affinity. | chemicalbook.comphytojournal.com |

| Side Chain (Arylacetamide analog) | Replacement of phenyl with imidazole/pyridyl | >60-fold loss in σ₁ affinity. | chemicalbook.comphytojournal.com |

| Linker (Alkylamino analog) | Increasing alkyl chain length (n=0 to n=3) | Increased σ₁ affinity. | nih.gov |

Prediction of Molecular Properties Relevant to Research Design

Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules before synthesis, saving significant time and resources.

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important calculated parameters used to predict a molecule's potential for membrane permeability and oral absorption. TPSA is the sum of the surface areas of polar atoms in a molecule and correlates well with hydrogen bonding capacity. LogP is a measure of a compound's lipophilicity, or its preference for a lipid versus an aqueous environment.

For this compound, these properties can be calculated using computational platforms like SwissADME. nih.gov A low TPSA value (typically under 140 Ų) and a LogP value in the range of 1-5 are generally considered favorable for oral drug candidates according to frameworks like Lipinski's Rule of Five. The TPSA can also be used to estimate the percentage of oral absorption (%ABS) using the equation: %ABS = 109 – (0.345 × TPSA).

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance in Research Design |

| Molecular Formula | C₁₆H₂₃NO | Basic molecular information. |

| Molecular Weight | 245.36 g/mol | Within the range suggested by Lipinski's rules (<500). |

| Consensus LogP | 3.35 | Indicates good lipophilicity, favorable for membrane permeation. |

| TPSA | 20.31 Ų | Low polarity, suggests high membrane permeability and potential for BBB crossing. |

| Predicted % Absorption | ~102% | Indicates a high likelihood of good oral absorption. |

Values are computationally generated using established algorithms.

Predicting the binding affinity of a ligand to its protein target is a cornerstone of computational drug design. Molecular docking is a common technique used to predict the preferred orientation of a ligand within a receptor's binding site and to estimate the strength of the interaction, often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.net For benzylpiperidine analogs, docking studies have successfully rationalized their binding modes at the σ₁ receptor. researchgate.net

More advanced methods like free energy perturbation (FEP) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) can provide more accurate quantitative predictions of binding free energies. These predictions, often reported as Ki (inhibition constant) or IC₅₀ values, are critical for prioritizing compounds for synthesis and experimental testing. For example, computational modeling of a pyridine (B92270) derivative of 1-benzylpiperidine at the human σ₁ receptor predicted a binding energy of -11.2 kcal/mol, which corresponded well with its experimentally determined high affinity.

Table 4: Binding Affinities of Structurally Related Benzylpiperidine Analogs at Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Computational Insight | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.90 | Parent compound for a series of QSAR studies. | researchgate.net |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | 240 | Shows selectivity for σ₁ over σ₂. | researchgate.net |

| 2-{[2-(1-Bn-piperidin-4-yl)ethyl]amino}...dicarbonitrile | hσ₁R | 1.45 | High affinity corresponds to a predicted binding energy of -11.2 kcal/mol. | nih.gov |

| 2-{[(1-Bn-piperidin-4-yl)methyl]amino}...dicarbonitrile | hσ₁R | 29.2 | Shorter linker length reduces binding affinity. | nih.gov |

| 2-{[3-(1-Bn-piperidin-4-yl)propyl]amino}...dicarbonitrile | hσ₁R | 2.97 | Optimal linker length enhances binding affinity. | nih.gov |

hσ₁R: human sigma-1 receptor

Theoretical ADME analysis predicts a compound's pharmacokinetic properties. Web-based tools like SwissADME provide rapid predictions for a range of crucial parameters. nih.gov These include adherence to drug-likeness rules, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with metabolic enzymes (Cytochrome P450s), and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). nih.govphytojournal.com

For this compound, computational predictions suggest favorable ADME properties. It is predicted to have high GI absorption and to be capable of crossing the BBB, the latter being consistent with its low TPSA and moderate lipophilicity. swissadme.ch The molecule is not predicted to be a substrate for the P-gp efflux pump, which is beneficial for CNS-targeted agents. However, predictions also indicate potential inhibition of multiple CYP450 enzymes, a factor that would require experimental investigation as it could lead to drug-drug interactions.

Table 5: Predicted ADME Profile for this compound

| ADME Parameter | Prediction | Implication for Research Design |

| Drug-Likeness (Lipinski) | 0 Violations | High probability of being an orally active drug. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. nih.gov |

| BBB Permeant | Yes | Compound may distribute to the central nervous system. nih.gov |

| P-gp Substrate | No | Not likely to be actively removed from the CNS by this major efflux pump. nih.gov |

| CYP450 Inhibition | Inhibitor of CYP1A2, 2C19, 2C9, 2D6, 3A4 | Potential for metabolic drug-drug interactions; requires experimental validation. nih.gov |

| Skin Permeation (Log Kp) | -6.20 cm/s | Low predicted permeability through the skin. nih.gov |

| Synthetic Accessibility | 2.50 | Considered easy to synthesize. |

Predictions generated using the SwissADME web tool. nih.gov

Vi. Mechanistic Investigations of Molecular Interactions Non Clinical Contexts

Exploration of Molecular Target Engagement

Scientific investigations into the direct molecular targets of 1-(1-Benzylpiperidin-4-yl)butan-1-one are not prominently documented. However, the broader class of 1-benzylpiperidine (B1218667) derivatives has been the subject of numerous studies to understand their engagement with various biological targets.

There is a notable lack of specific research data on the inhibitory activity of this compound against key enzymes such as cholinesterases, monoamine oxidases, and dipeptidyl peptidase IV. The available literature predominantly focuses on derivatives where the butan-1-one moiety is replaced or modified.

For instance, studies on hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One such hybrid, compound 17 in a specific study, demonstrated potent inhibition of both AChE and BuChE with IC50 values of 1.75 µM and 5.61 µM, respectively. Kinetic analyses revealed a mixed-type inhibition for AChE and a noncompetitive inhibition for BuChE.

Similarly, research into pyridazinobenzylpiperidine derivatives has indicated inhibitory potential against monoamine oxidase-B (MAO-B). For example, compound S5 from a synthesized series was identified as a potent MAO-B inhibitor with an IC50 value of 0.203 μM. However, these studies did not evaluate the specific compound this compound.

Information regarding the interaction of this compound with dipeptidyl peptidase IV (DPP-4) is not found in the reviewed literature. Research on DPP-4 inhibitors typically involves different structural scaffolds, such as cyanopyrrolidines or substituted aryl-piperazines.

The 1-benzylpiperidine core is a well-established pharmacophore for sigma (σ) receptor ligands. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the compound of interest, have been synthesized and shown to possess high affinity for σ1 receptors. For these analogues, substitutions on the aromatic rings were found to significantly influence binding affinity and selectivity for σ1 versus σ2 receptors. For example, halogen substitution on both the phenylacetamide and benzyl (B1604629) groups led to increased affinity for σ2 receptors.

A radiolabeled analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was developed as a high-affinity ligand for sigma receptors and has been studied for its binding characteristics in breast cancer cells. This demonstrates the utility of the N-benzylpiperidine moiety for targeting sigma receptors. However, specific binding data (such as K_i_ or IC50 values) for this compound at sigma receptors is not available in the surveyed literature.

Structure-Mechanism Relationships in Biological Systems

Due to the absence of direct mechanistic studies on this compound, a detailed analysis of its structure-mechanism relationships is not possible. For related N-(1-benzylpiperidin-4-yl)arylacetamide analogues, comparative molecular field analysis has suggested that the electrostatic properties of substituents on the phenylacetamide aromatic ring are crucial for binding to σ1 receptors. This highlights the importance of the electronic environment of the acyl group in determining receptor interaction, a feature that would be relevant for the butan-1-one moiety in the specified compound.

In Vitro Cellular Pathway Analysis (Excluding Human Cell Line Efficacy/Safety)

Specific in vitro cellular pathway analyses for this compound are not described in the available research. Studies on related compounds, such as certain 1,3-dimethylbenzimidazolinone derivatives bearing a benzylpiperidine group, have shown neuroprotective effects against H2O2-induced oxidative damage in PC12 cells, a rat pheochromocytoma cell line. These effects suggest an engagement with cellular stress pathways. However, these findings cannot be directly extrapolated to this compound without dedicated experimental verification.

Vii. Synthetic Utility and Derivatization for Advanced Chemical Entities

1-(1-Benzylpiperidin-4-yl)butan-1-one as a Key Synthetic Intermediate

As a synthetic compound cataloged in chemical databases such as ChEMBL and PubChem, this compound is primarily utilized for research purposes as a precursor or intermediate. ontosight.ai Its parent molecule, N-benzylpiperidin-4-one, is recognized as a universal chemical building block due to its reactivity and wide applicability in synthesizing compounds with diverse pharmacological properties. researchgate.net

The chemical architecture of this compound offers multiple reaction sites for creating a wide array of piperidine (B6355638) derivatives. The ketone functional group can undergo various transformations, such as reductive amination, to introduce new amine functionalities. asianpubs.org Furthermore, the N-benzyl group can be cleaved under various catalytic conditions to yield a secondary amine, which can then be functionalized with different substituents. researchgate.net These modifications are crucial in the synthesis of complex molecules, including potent acetylcholinesterase (AChE) inhibitors. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed significant anti-AChE activity, which could be dramatically enhanced by introducing specific groups at the nitrogen atom of the benzamide. nih.gov The versatility of the N-benzylpiperidone core allows for the development of a multitude of derivatives through established synthetic protocols. researchgate.netchemrevlett.com

Table 1: Examples of Piperidine Derivatives from N-Benzylpiperidone Precursors This table is for illustrative purposes and showcases derivatives from the general N-benzylpiperidone class.

| Derivative Class | Synthetic Transformation | Potential Application Area | Reference |

|---|---|---|---|

| Anilino-nitriles | Strecker condensation with aniline (B41778) and HCN | Intermediate for opioid analgesics | researchgate.net |

| Anilino-amides | Selective hydrolysis of anilino-nitriles | Intermediate for opioid analgesics | researchgate.net |

| Piperidin-4-yl-carbamates | Reductive amination followed by debenzylation and reaction with a chloroformate | Pharmaceutical intermediates | asianpubs.org |

| Substituted 4-formyl piperidines | Wittig reaction followed by acidic hydrolysis | Building blocks for Donepezil analogues | kcl.ac.uk |

| N-Acyl-piperidin-4-ones | Acylation of the piperidine nitrogen | Investigated for various biological activities | chemrevlett.com |

| Spiro-piperidines | Ring-closing metathesis (RCM) | Novel chemical scaffolds | researchgate.net |

The 1-benzylpiperidin-4-one core is a fundamental building block in the synthesis of several clinically significant and complex molecules, particularly in the class of potent synthetic opioids. researchgate.net The Janssen synthesis pathway for fentanyl and its analogues, such as sufentanil and alfentanil, historically begins with the Strecker condensation of N-benzyl-4-piperidone. google.com This initial step leads to the formation of key intermediates which are then elaborated through multiple steps including hydrolysis, esterification, reduction, and acylation to yield the final complex drug molecules. researchgate.netgoogle.com The compound benzylfentanyl, which is structurally related and designated as a list I chemical, is an important precursor in some illicit synthesis routes to fentanyl. federalregister.gov This underscores the central role of the N-benzylpiperidine scaffold in constructing highly functionalized and potent pharmaceutical agents.

Table 2: Complex Molecules Synthesized from 1-Benzylpiperidin-4-one

| Target Molecule | Key Intermediate from 1-Benzylpiperidin-4-one | Therapeutic Class | Reference |

|---|---|---|---|

| Remifentanil | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Opioid Analgesic | researchgate.net |

| Sufentanil | 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine | Opioid Analgesic | google.com |

| Alfentanil | 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine | Opioid Analgesic | google.com |

| Fentanyl | N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl) | Opioid Analgesic | federalregister.gov |

Design Principles for Novel N-Benzylpiperidine Analogues

The discovery of novel drug candidates often relies on the strategic modification of existing chemical scaffolds. The N-benzylpiperidine core provides a robust foundation for such design efforts, utilizing modern medicinal chemistry principles like scaffold hopping and linker optimization.

Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while aiming to retain or improve biological activity. uniroma1.itnih.gov This approach can lead to compounds with improved physicochemical properties, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and novel intellectual property. uniroma1.itniper.gov.in Starting with a template like this compound, scaffold hopping could involve several transformations:

Heterocycle Replacement: The piperidine ring could be replaced with other five- or six-membered heterocycles.

Ring Opening/Closure: Modifications could lead to the opening of the piperidine ring or the formation of new bicyclic or spirocyclic systems. researchgate.net

A successful example involved the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline to afford 5,6,7-trimethoxyflavan derivatives, which demonstrated potent anticancer activity. nih.gov Such strategies highlight the potential to evolve the N-benzylpiperidine core into completely new chemical classes. uniroma1.it

Table 3: Conceptual Scaffold Hopping Strategies for the N-Benzylpiperidine Core This table presents theoretical applications of scaffold hopping principles.

| Hopping Strategy | Description | Potential Outcome | Reference (Principle) |

|---|---|---|---|

| Heteroatom Replacement (1° Hop) | Swapping the piperidine nitrogen for another heteroatom (e.g., O, S) or introducing additional nitrogen atoms into the ring. | Altered polarity, metabolic stability, and binding interactions. | nih.govniper.gov.in |

| Ring System Replacement (2° Hop) | Replacing the piperidine ring with a different cyclic system (e.g., pyrrolidine, azepane, or a non-related heterocycle). | Novel chemical space, potential for new binding modes, and patentability. | nih.gov |

| Topology-Based Hopping (4° Hop) | Designing a completely new backbone that mimics the 3D shape and pharmacophore of the original scaffold. | Discovery of entirely new chemotypes with similar function. | nih.govniper.gov.in |

In advanced drug delivery systems like antibody-drug conjugates (ADCs), a linker connects the targeting moiety (antibody) to the cytotoxic payload. nih.gov The linker's design is critical for the success of the conjugate, as it must remain stable in systemic circulation but efficiently release the payload at the target site. unimi.itfigshare.com

While this compound is not a standard linker component, its scaffold could be engineered for such purposes. The principles of linker optimization involve modulating properties like hydrophilicity, cleavage mechanism, and steric hindrance. nih.govnih.gov For example, a derivative of the N-benzylpiperidine core could be functionalized to attach to a payload on one end and a cleavable unit (e.g., a peptide sequence like Val-Cit or Val-Ala-Gly) on the other, which is then connected to the antibody. nih.govunipd.it Optimization might involve:

Introducing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to improve the solubility and pharmacokinetic profile of the resulting conjugate. unipd.it

Incorporating specific cleavage sites that are recognized by enzymes prevalent in the tumor microenvironment, such as cathepsins. nih.gov

Utilizing self-immolative spacers that decompose after the initial cleavage event to release the drug in its unmodified, active form. nih.gov

The development of novel linker strategies is an active area of research, aiming to improve the therapeutic index of targeted therapies. nih.govunipd.it

Chemoinformatics and Library Design Based on the Compound's Core Structure

The structural framework of this compound is an excellent starting point for chemoinformatics-driven library design. The N-benzylpiperidin-4-one core is considered a versatile building block, and its derivatives are well-suited for inclusion in chemical libraries aimed at discovering new drug leads. ontosight.airesearchgate.net

Chemoinformatics tools enable the in silico generation and analysis of large virtual libraries of compounds based on a core scaffold. Starting with the this compound structure, a virtual library can be designed by systematically varying the substituents at different positions, such as on the phenyl ring of the benzyl (B1604629) group or by replacing the butyryl chain with other functionalities.

The process typically involves:

Scaffold Enumeration: Defining the core structure and points of variation.

Virtual Library Generation: Computationally adding a diverse set of chemical fragments (R-groups) to the scaffold.

Property Calculation: Calculating key physicochemical properties (e.g., molecular weight, logP, polar surface area) and drug-like indices for each virtual compound.

Filtering and Selection: Applying filters (e.g., Lipinski's Rule of Five) to remove undesirable compounds and selecting a diverse subset of promising candidates for chemical synthesis and biological screening. nih.gov

This approach allows researchers to efficiently explore a vast chemical space, prioritize synthetic efforts, and increase the probability of identifying novel bioactive molecules derived from the N-benzylpiperidine template. kcl.ac.uk

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Green Chemistry Principles

Traditional multi-step syntheses of piperidine (B6355638) derivatives often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The future of synthesizing 1-(1-Benzylpiperidin-4-yl)butan-1-one and its analogs lies in the adoption of green chemistry principles to enhance efficiency, safety, and environmental sustainability. Research is anticipated to focus on several key areas:

One-Pot, Multicomponent Reactions: Combining starting materials in a single reaction vessel to form the final product without isolating intermediates can significantly reduce solvent waste and energy consumption. Future work could adapt multicomponent strategies, such as those used for other highly substituted piperidines, which employ inexpensive, reusable, and metal-free organocatalysts under mild, room-temperature conditions. researchgate.net

Use of Greener Solvents and Catalysts: A major thrust will be the replacement of volatile and toxic organic solvents with more benign alternatives like water or bio-based solvents. The development of reusable, environmentally friendly catalysts, such as nanocatalysts or biodegradable polymer-supported catalysts, is a key objective. researchgate.net For instance, a patented method for preparing the precursor N-benzyl-4-piperidone utilizes recyclable catalysts like lithium chloride or calcium chloride, pointing towards greener industrial-scale production. google.com

Energy-Efficient Methodologies: The application of alternative energy sources like ultrasound or microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. These techniques represent a significant step towards reducing the carbon footprint of synthetic processes. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound Analogs | Potential Benefits |

| Atom Economy | Designing one-pot or tandem reactions where most atoms from the reactants are incorporated into the final product. | Reduced waste, lower material costs. |

| Safer Solvents & Reagents | Replacing hazardous solvents with water, ethanol, or ionic liquids; using non-toxic catalysts. | Improved operator safety, reduced environmental pollution. |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Faster synthesis, lower operational costs, smaller carbon footprint. |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials for the synthesis of the piperidine core or side chains. | Reduced reliance on petrochemicals, improved sustainability. |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the biological activity and physicochemical properties of novel compounds, thereby minimizing the need for extensive and costly laboratory synthesis and testing. For this compound, these in silico methods are crucial for predicting its therapeutic potential and guiding the design of more potent and selective analogs.